

Technical Support Center: Biotin Interference in Clinical Immunoassays

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This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate biotin interference in clinical immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is biotin interference and why does it occur?

A1: Biotin, or vitamin B7, can interfere with certain immunoassays, leading to inaccurate results.[1] This interference happens because many immunoassays rely on the strong and specific bond between biotin and streptavidin (or avidin) as part of their detection mechanism. [1][2] When a patient sample contains high levels of biotin, usually from high-dose supplements, this excess biotin competes with the biotinylated reagents in the assay.[1] This competition can lead to either falsely high or falsely low results, depending on the specific design of the immunoassay.[1][3][4]

Q2: Which types of immunoassays are susceptible to biotin interference?

A2: Immunoassays that use a biotin-streptavidin capture system are at risk. The two main types of affected assays are:

Competitive Immunoassays: These are often used for measuring small molecules like steroid
and thyroid hormones. In this format, excess biotin in a sample can lead to falsely elevated
results.[1][4][5][6][7]



• Non-competitive (Sandwich) Immunoassays: These are typically used for larger molecules such as proteins, including cardiac troponins and thyroid-stimulating hormone (TSH).[1][5] In sandwich assays, excess biotin can cause falsely low results.[1][4][7][8]

The level of biotin that causes interference can vary significantly between different assays and manufacturers.[9][10]

Q3: What are the common sources of high biotin levels in samples?

A3: The primary source of interfering levels of biotin is the use of high-dose over-the-counter supplements, often marketed for improving hair, skin, and nail health, which can contain 5 to 10 mg of biotin.[1][3] Even higher therapeutic doses, up to 300 mg daily, may be used for treating conditions like multiple sclerosis.[3][11] While a normal dietary intake of biotin (around 30-70 mcg/day) does not typically cause interference, supplementation can significantly increase blood and urine concentrations to levels that affect assay accuracy.[3][10][11]

Q4: What are the potential clinical consequences of biotin interference?

A4: Biotin interference can lead to misdiagnosis and inappropriate patient treatment. For example, falsely low troponin results in a patient with chest pain could lead to a missed or delayed diagnosis of a heart attack.[3][11] In endocrinology, interference can lead to a misdiagnosis of thyroid disorders.[11]

Q5: How long should a patient abstain from biotin supplements before a blood draw to avoid interference?

A5: The recommended washout period can vary. For individuals taking daily doses of biotin, it is recommended to wait at least 8 hours after the last dose before blood is drawn.[3][12] For those on mega-doses, a longer period of 48 to 72 hours is often recommended to ensure the excess biotin has been cleared from their system.[1][12] Patients with kidney problems may need a longer time to clear the biotin.

Troubleshooting Guide

Issue: Unexpected or Clinically Discordant Immunoassay Results

Troubleshooting & Optimization





If you encounter immunoassay results that do not match the clinical picture, consider the possibility of biotin interference.

Step 1: Review Patient Supplement Use

- Action: Check if the patient is taking any supplements, especially those for hair, skin, and nails, or any high-dose B-vitamin complexes. It is important to ask about the specific dosage.
- Rationale: This is the most common source of high levels of biotin that can cause interference.

Step 2: Recommend a Washout Period and Re-test

- Action: If the patient is taking biotin supplements, advise them to stop taking them for at least
 48-72 hours before having their blood drawn again for the test.[1]
- Rationale: Biotin has a relatively short half-life in the body, and stopping supplementation will allow the excess biotin to be cleared, which should provide a more accurate test result upon re-testing.[11]

Step 3: Laboratory-Based Mitigation Strategies

If re-testing after a washout period is not feasible, or if you need to confirm that biotin is the cause of the discordant results, the following laboratory methods can be used:

Serial Dilution:

- Action: Perform a series of dilutions of the patient sample and re-run the assay.
- Rationale: If an interfering substance like biotin is present, diluting the sample will also dilute the interferent. After a certain dilution, the effect of the interference should diminish, and the analyte concentration, when corrected for the dilution factor, should become consistent across further dilutions.[5]
- · Biotin Depletion with Streptavidin:



- Action: Treat the sample with streptavidin-coated magnetic beads to remove the excess biotin before analysis.
- Rationale: The streptavidin on the beads will bind to the free biotin in the sample,
 effectively removing it and preventing it from interfering with the assay.[1]
- Use an Alternative Assay:
 - Action: If possible, re-run the sample on a different analytical platform that does not use biotin-streptavidin technology for that particular analyte.
 - Rationale: Different manufacturers may have different assay designs, and some may not be susceptible to biotin interference for the test in question.[1]

Quantitative Data on Biotin Interference

The concentration of biotin that causes significant interference varies by assay and manufacturer. The following table summarizes publicly available data on interference thresholds for various immunoassays. A significant interference is typically defined as a >10% change in the test result.



Analyte	Manufacturer/ Platform	Assay Type	Biotin Interference Threshold (ng/mL)	Effect of Interference
Thyroid Function				
TSH	Roche Elecsys	Sandwich	>15	Falsely Low
Free T4 (FT4)	Roche Elecsys	Competitive	>500	Falsely High
Free T3 (FT3)	Roche Elecsys	Competitive	>500	Falsely High
TSH	Siemens Vista	Sandwich	>300	Falsely Low
Free T4 (FT4)	Siemens LOCI	Competitive	>400	Falsely High
Cardiac Markers				
Troponin T hs	Roche Elecsys	Sandwich	>10	Falsely Low
NT-proBNP	Roche Elecsys	Sandwich	>10	Falsely Low
Hormones				
PTH	Roche Elecsys	Sandwich	>5	Falsely Low
Estradiol	Roche Elecsys	Competitive	>500	Falsely High
Prolactin	Roche Elecsys	Sandwich	>1200	Falsely Low
Vitamins				
25-OH Vitamin D	Roche Elecsys	Competitive	>1200	Falsely High
Tumor Markers				
CEA	Roche Elecsys	Sandwich	>500	Falsely Low
CA 125	Roche Elecsys	Sandwich	>500	Falsely Low
CA 15-3	Roche Elecsys	Sandwich	>500	Falsely Low
CA 19-9	Roche Elecsys	Sandwich	>500	Falsely Low
Other				
	_			



Ferritin Roche Elecsys Sandwich >1200 Falsely Low

Note: This table is not exhaustive and is intended for illustrative purposes. Users should always refer to the most recent package inserts from the assay manufacturer for the latest information on biotin interference thresholds.[13] Some manufacturers, like Abbott, have stated that their current on-market assays do not use a biotin-streptavidin free capture methodology and are therefore not impacted by biotin interference.[14]

Experimental Protocols Protocol for Biotin Depletion using Streptavidin-Coated Magnetic Beads

This protocol describes a general method for removing biotin from a serum or plasma sample prior to analysis in a susceptible immunoassay.

Materials:

- Streptavidin-coated magnetic beads
- Magnetic separation rack
- Patient serum or plasma sample
- Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Microcentrifuge tubes

Procedure:

- Bead Preparation:
 - Vortex the stock solution of streptavidin-coated magnetic beads to ensure they are fully resuspended.
 - Transfer the required volume of beads for your experiment to a new microcentrifuge tube.
 The amount of beads needed will depend on their binding capacity and the expected



concentration of biotin.

- Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.
- Equilibrate the beads by adding an equal volume of Binding/Wash Buffer, gently resuspending the beads, pelleting them again on the magnetic rack, and removing the buffer. Repeat this wash step twice for a total of three washes.

Biotin Depletion:

- Add the patient serum or plasma sample to the equilibrated beads.
- Incubate the mixture for 30-60 minutes at room temperature with gentle end-over-end mixing.
- Place the tube on the magnetic rack to pellet the beads.
- Carefully collect the supernatant, which is the biotin-depleted sample, into a new, clean tube.

Analysis:

- Analyze the biotin-depleted supernatant in the immunoassay according to the manufacturer's instructions.
- Compare the results with the original, untreated sample to confirm the presence of biotin interference.

Protocol for Investigating Interference using Serial Dilution

This protocol outlines how to perform a serial dilution to assess for the presence of interference.

Materials:

Patient serum or plasma sample



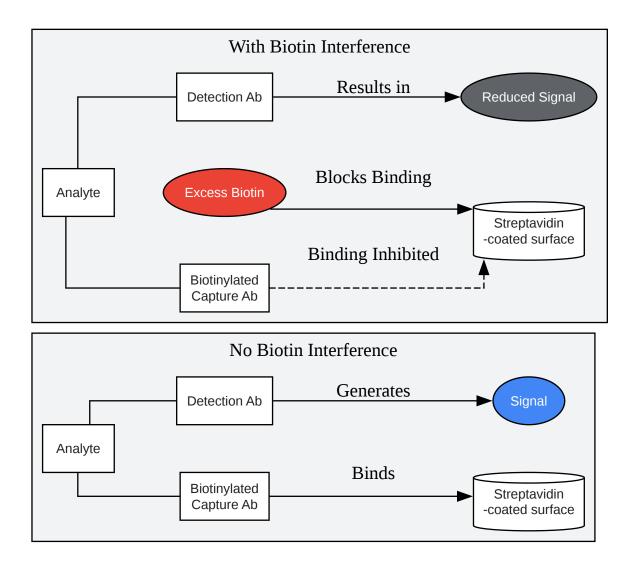
- Assay-specific diluent (or a suitable substitute like PBS)
- Microcentrifuge tubes or a 96-well plate
- Pipettes

Procedure:

- Prepare Dilutions:
 - Label a series of tubes or wells for your dilutions (e.g., 1:2, 1:4, 1:8, 1:16).
 - Prepare a 1:2 dilution by mixing an equal volume of the patient sample and the diluent.
 - Prepare a 1:4 dilution by mixing an equal volume of the 1:2 dilution and the diluent.
 - Continue this process to create a series of dilutions.
- Analysis:
 - Analyze the undiluted sample and each dilution in the immunoassay.
- Data Interpretation:
 - Calculate the concentration of the analyte in the original sample for each dilution by multiplying the measured concentration by the dilution factor.
 - If there is no interference, the calculated concentrations should be consistent across all dilutions (within the assay's precision limits).
 - If biotin interference is present, you will likely see a non-linear relationship. The calculated concentrations from the more diluted samples (where the biotin is also diluted) will likely be different and more accurate than the results from the undiluted or less diluted samples.

Visualizations

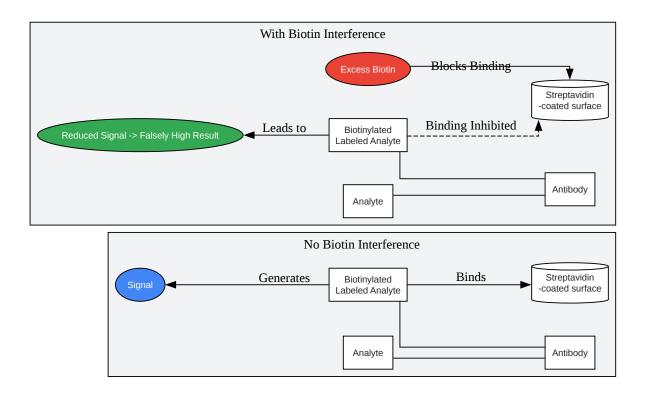




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Caption: Mechanism of biotin interference in a sandwich immunoassay.

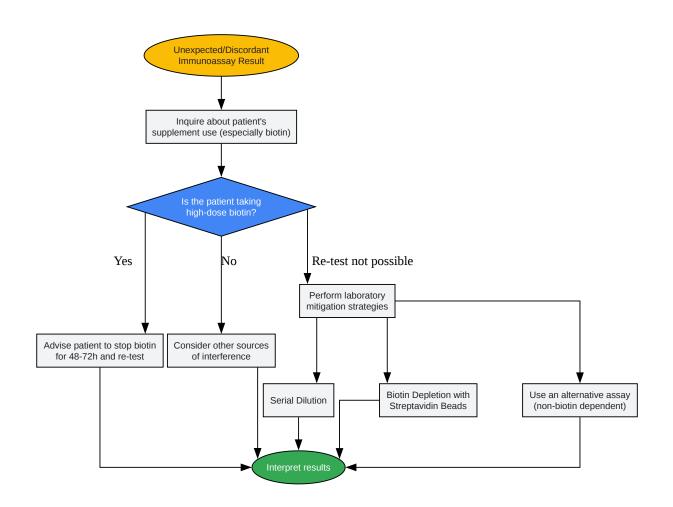




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Caption: Mechanism of biotin interference in a competitive immunoassay.





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Caption: Workflow for investigating suspected biotin interference.

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